molecular formula C10H10N2O2 B11908709 1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B11908709
M. Wt: 190.20 g/mol
InChI Key: KCAHZZRNNIDFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-bromo-5-iodopyridine, cyclization can be achieved through base-mediated conversion to form the pyrrolopyridine core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents such as sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used, leading to derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in reduced cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can be compared with other pyrrolopyridine derivatives and related heterocyclic compounds:

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(1-hydroxy-2-methylpyrrolo[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6-10(7(2)13)8-3-4-11-5-9(8)12(6)14/h3-5,14H,1-2H3

InChI Key

KCAHZZRNNIDFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1O)C=NC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.